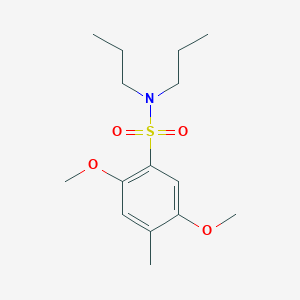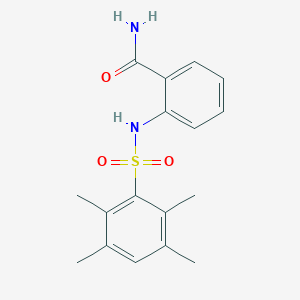
Daxid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Daxid is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as an antidepressant. It is classified as a second-generation antidepressant and is known for its efficacy in treating a range of mood disorders.
作用機序
Daxid works by selectively blocking the reuptake of serotonin in the brain, which increases the concentration of serotonin in the synaptic cleft. This leads to an increase in the activation of serotonin receptors and ultimately results in an improvement in mood.
Biochemical and Physiological Effects:
Daxid has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. Daxid has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
実験室実験の利点と制限
Daxid has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied in both animal and human models. However, there are also limitations to the use of Daxid in lab experiments. It can be difficult to control for individual differences in response to the medication, and there may be ethical concerns regarding the use of Daxid in certain types of experiments.
将来の方向性
There are several future directions for research on Daxid. One area of interest is the potential use of Daxid in the treatment of other conditions, such as chronic pain and eating disorders. Another area of research is the development of more targeted antidepressant medications that are based on the mechanism of action of Daxid. Additionally, there is a need for further investigation into the long-term effects of Daxid use, particularly in terms of its impact on brain function and structure.
合成法
Daxid is synthesized through a process that involves the reaction of 1-(2-dimethylaminoethyl)-3-(2-fluorophenyl)propan-1-one with hydrochloric acid. This results in the formation of Daxid hydrochloride, which is the active ingredient in the medication.
科学的研究の応用
Daxid has been extensively studied in the field of psychiatry and is commonly used to treat depression, anxiety, and other mood disorders. It has also been investigated for its potential use in the treatment of other conditions, such as obsessive-compulsive disorder, post-traumatic stress disorder, and premenstrual dysphoric disorder.
特性
CAS番号 |
17162-32-2 |
|---|---|
分子式 |
C23H30Cl2N2OS |
分子量 |
453.5 g/mol |
IUPAC名 |
3-[4-[3-(2-chloro-9H-thioxanthen-9-yl)propyl]piperazin-1-yl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C23H29ClN2OS.ClH/c24-18-8-9-23-21(17-18)19(20-5-1-2-7-22(20)28-23)6-3-10-25-12-14-26(15-13-25)11-4-16-27;/h1-2,5,7-9,17,19,27H,3-4,6,10-16H2;1H |
InChIキー |
RDFQTTMBXWDORE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO.Cl |
正規SMILES |
C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO.Cl.Cl |
同義語 |
XANTHIOLHYDROCHLORIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)







![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)

![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)
